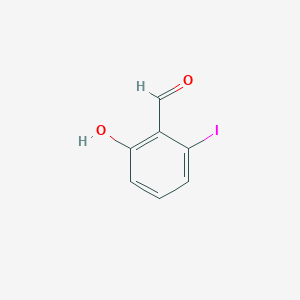

2-Hydroxy-6-iodobenzaldehyde

Description

Contextual Significance in Synthetic Chemistry

In modern synthetic chemistry, 2-Hydroxy-6-iodobenzaldehyde serves as a crucial starting material for the synthesis of various heterocyclic compounds and other complex organic molecules. The presence of the iodine atom, a good leaving group, facilitates its participation in numerous carbon-carbon and carbon-heteroatom bond-forming reactions, particularly those catalyzed by transition metals. The adjacent hydroxyl group can influence the reactivity of the aldehyde and the aromatic ring through electronic effects and by participating in intramolecular interactions. This compound is particularly noted for its role in the synthesis of substituted chromenes and as a substrate in various coupling reactions. The aldehyde group itself is a versatile functional handle, readily undergoing condensation, oxidation, and reduction reactions to introduce further molecular diversity.

Historical Perspective of Halogenated Salicylaldehydes in Organic Synthesis

The study of halogenated salicylaldehydes has a long history intertwined with the development of synthetic organic chemistry. Initially, the introduction of halogens onto the salicylaldehyde (B1680747) scaffold was explored to understand their influence on the compound's properties and reactivity. Early methods for halogenation often relied on direct electrophilic substitution, which could lead to mixtures of isomers and lacked the regioselectivity of modern techniques.

Over time, the importance of halogenated salicylaldehydes grew, particularly with their use in the production of agrochemicals such as herbicides, insecticides, and fungicides. taylorandfrancis.com The development of more sophisticated synthetic methodologies, including directed ortho-metalation and transition metal-catalyzed cross-coupling reactions, has significantly enhanced the utility of these compounds. These advancements have allowed for the precise installation of halogens at specific positions on the salicylaldehyde ring, enabling the synthesis of highly functionalized molecules with desired properties. The introduction of iodine, in particular, proved to be highly valuable with the advent of palladium-catalyzed cross-coupling reactions, as aryl iodides are among the most reactive substrates for these transformations. This has solidified the role of iodosalicylaldehydes, including this compound, as important intermediates in contemporary organic synthesis.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H5IO2 | nih.gov |

| Molecular Weight | 248.02 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 38169-97-0 | nih.gov |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| Boiling Point | Not specified | |

| Solubility | Not specified | |

| XLogP3 | 2.2 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-6-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IO2/c8-6-2-1-3-7(10)5(6)4-9/h1-4,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXBWJYYNNGFIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxy 6 Iodobenzaldehyde

Demethylation Approaches from Methoxy (B1213986) Precursors

One common strategy for the synthesis of 2-Hydroxy-6-iodobenzaldehyde involves the demethylation of a methoxy-containing precursor, typically 2-methoxy-6-iodobenzaldehyde. This approach is advantageous when the corresponding methoxy compound is more readily accessible or when direct iodination of the hydroxybenzaldehyde proves to be less selective.

Boron Tribromide-Mediated Demethylation

A widely employed and efficient method for the demethylation of aryl methyl ethers is the use of boron tribromide (BBr₃). This powerful Lewis acid readily cleaves the ether bond to yield the corresponding phenol (B47542).

In a typical laboratory procedure, 2-methoxy-6-iodobenzaldehyde is dissolved in a dry, inert solvent such as dichloromethane (B109758) under an argon atmosphere. The solution is cooled to a low temperature, often -78°C, before the dropwise addition of a solution of boron tribromide in the same solvent. The reaction mixture is then allowed to warm to room temperature and stirred for several hours to ensure complete conversion. The reaction is subsequently quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. Following extraction with an organic solvent, washing, drying, and evaporation of the solvent, the crude product is purified by column chromatography to afford this compound in high yields.

Table 1: Reaction Parameters for Boron Tribromide-Mediated Demethylation

| Parameter | Value |

| Starting Material | 2-methoxy-6-iodobenzaldehyde |

| Reagent | Boron Tribromide (BBr₃) |

| Solvent | Dichloromethane |

| Temperature | -78°C to room temperature |

| Reaction Time | Approx. 3 hours |

| Work-up | Quenching with NaHCO₃, extraction |

| Purification | Flash column chromatography |

| Yield | ~93% |

Ortho-Lithiation and Iodination Strategies

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings. This strategy relies on the presence of a directing metalation group (DMG), which coordinates to an organolithium reagent, typically n-butyllithium or s-butyllithium, and directs the deprotonation to the adjacent ortho position. The methoxy group is an effective DMG.

In the context of synthesizing this compound, this strategy would be applied to a precursor like 2-methoxybenzaldehyde. The process involves the treatment of the methoxy precursor with a strong lithium base at low temperatures to generate an ortho-lithiated intermediate. This intermediate is then quenched with an iodine source, such as molecular iodine (I₂), to introduce the iodine atom at the 6-position. The final step would be the demethylation of the resulting 2-methoxy-6-iodobenzaldehyde, as described in the previous section. This multi-step approach offers excellent control over the position of iodination.

Direct Aromatic Iodination Procedures

Direct iodination of an aromatic ring offers a more atom-economical route to the desired product. However, controlling the regioselectivity can be a significant challenge. For the synthesis of this compound, direct iodination of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) would be the most direct approach.

Iodine and Iodic Acid-Based Protocols

A combination of molecular iodine (I₂) and a strong oxidizing agent, such as iodic acid (HIO₃), provides an effective system for the electrophilic iodination of activated aromatic rings. arkat-usa.orgresearchgate.net In this system, iodic acid is believed to oxidize iodine to a more electrophilic iodine species, facilitating the attack on the electron-rich aromatic ring.

For the synthesis of this compound, salicylaldehyde would be treated with a mixture of iodine and iodic acid in a suitable solvent, such as aqueous ethanol. The reaction is typically carried out at a slightly elevated temperature to ensure a reasonable reaction rate. The regioselectivity of this reaction is influenced by the directing effects of the hydroxyl and aldehyde groups. The hydroxyl group is a strong activating and ortho-, para-directing group, while the aldehyde group is a deactivating and meta-directing group. The interplay of these directing effects is crucial in achieving the desired 2-hydroxy-6-iodo substitution pattern.

Table 2: Reagents for Direct Aromatic Iodination

| Reagent | Role |

| Iodine (I₂) | Source of iodine |

| Iodic Acid (HIO₃) | Oxidizing agent to generate electrophilic iodine |

| Salicylaldehyde | Aromatic substrate |

| Ethanol/Water | Solvent system |

Regioselective Synthesis Challenges and Solutions

The primary challenge in the synthesis of this compound lies in achieving the desired regioselectivity. When starting from salicylaldehyde, direct iodination can potentially lead to a mixture of isomers, with iodination occurring at the 4- and 6-positions, which are both ortho and para to the strongly activating hydroxyl group.

The use of directed ortho-lithiation on a methoxy precursor, as described in section 2.1.2, is a robust solution to this challenge. By employing the methoxy group as a directing group, the deprotonation and subsequent iodination are forced to occur at the adjacent 6-position, thus ensuring high regioselectivity.

Another approach to controlling regioselectivity in direct iodination is the careful choice of the iodinating agent and reaction conditions. The iodine/iodic acid system can provide good regioselectivity for the iodination of ortho-hydroxy substituted aromatic carbonyl compounds. arkat-usa.org The steric hindrance around the 6-position in salicylaldehyde, being flanked by the hydroxyl and aldehyde groups, can also play a role in directing the incoming electrophile.

Industrial and Laboratory Scale Synthesis Considerations

The choice of synthetic route for this compound is heavily influenced by the intended scale of production.

Laboratory Scale:

At the laboratory scale, flexibility, high yield, and purity are often the primary concerns. The multi-step approach involving demethylation of a pre-functionalized methoxy precursor is often favored. While it involves more steps, the high regioselectivity and yields provided by methods like boron tribromide demethylation and the potential for high purity of the final product make it an attractive option for preparing smaller quantities for research and development purposes. The use of expensive reagents like boron tribromide is also more manageable on a smaller scale.

Industrial Scale:

For industrial-scale synthesis, factors such as cost of raw materials, process safety, atom economy, and ease of operation become paramount. A direct iodination route would be more desirable from an atom economy perspective, as it involves fewer steps and generates less waste. However, the challenges of regioselectivity and potential for mixed-product formation would need to be carefully addressed and optimized.

The development of a continuous flow process, as opposed to a batch process, could offer significant advantages for industrial production. For instance, a process like reactive distillation could potentially be adapted for the synthesis of substituted benzaldehydes, allowing for the simultaneous reaction and separation of products, leading to improved efficiency and safety. acs.org The handling of hazardous reagents like strong acids and bases would also require specialized equipment and safety protocols in an industrial setting. The cost and availability of the starting materials, salicylaldehyde versus a methoxy-substituted precursor, would also be a critical factor in the economic viability of an industrial process.

Chemical Reactivity and Derivatization of 2 Hydroxy 6 Iodobenzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group is a key site for nucleophilic addition and condensation reactions, enabling the extension of the carbon skeleton and the introduction of new functional groups.

Schiff Base Condensation and Iminization

The aldehyde functionality of 2-hydroxy-6-iodobenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. scispace.comdergipark.org.trnih.gov This reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (azomethine group). scispace.comdergipark.org.tr The reaction is often catalyzed by an acid or base and can be driven to completion by the removal of water. scispace.com

The general scheme for this reaction involves the equimolar reaction of this compound with a primary aliphatic or aromatic amine. scispace.comrsc.org The resulting Schiff bases are of significant interest due to their wide range of biological activities and their use as ligands in coordination chemistry. nih.govrsc.org The presence of the hydroxyl group ortho to the imine can lead to the formation of intramolecular hydrogen bonds, which can influence the compound's properties and reactivity. sciensage.info

Table 1: Examples of Schiff Base/Imine Formation

| Reactant 1 | Reactant 2 (Primary Amine) | Product |

| This compound | Aniline | N-(2-hydroxy-6-iodobenzylidene)aniline |

| This compound | Ethylamine | N-(2-hydroxy-6-iodobenzylidene)ethanamine |

| This compound | p-Toluidine | N-(2-hydroxy-6-iodobenzylidene)-4-methylaniline |

Knoevenagel Condensation and Olefination Reactions

The aldehyde group of this compound is an excellent electrophile for Knoevenagel condensation reactions. purechemistry.orgoercommons.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686), in the presence of a basic catalyst. pearson.combanglajol.info The reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product. purechemistry.org

For instance, the reaction of this compound with malononitrile would be expected to yield 2-((2-hydroxy-6-iodophenyl)methylene)malononitrile. nih.govrsc.org Similarly, condensation with ethyl cyanoacetate would produce ethyl 2-cyano-3-(2-hydroxy-6-iodophenyl)acrylate. researchgate.netresearchgate.net These reactions are valuable for the synthesis of highly functionalized alkenes.

Olefination of the aldehyde can also be achieved through the Wittig reaction. tcichemicals.comwikipedia.org This reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to convert aldehydes and ketones into alkenes. wikipedia.org For example, reacting this compound with methylenetriphenylphosphorane (B3051586) would yield 1-iodo-2-(vinyloxy)benzene. A one-pot procedure involving the O-alkylation of a hydroxybenzaldehyde followed by a Wittig reaction in the same reaction vessel has been reported, demonstrating a streamlined approach to synthesize alkoxy-substituted stilbenes. sciforum.net

Table 2: Knoevenagel Condensation and Wittig Olefination Products

| Reaction Type | Reactant 2 | Product |

| Knoevenagel Condensation | Malononitrile | 2-((2-hydroxy-6-iodophenyl)methylene)malononitrile |

| Knoevenagel Condensation | Ethyl Cyanoacetate | Ethyl 2-cyano-3-(2-hydroxy-6-iodophenyl)acrylate |

| Wittig Olefination | Methylenetriphenylphosphorane | 1-iodo-2-(vinyloxy)benzene |

Transformations at the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound can be readily derivatized, most commonly through etherification reactions. The Williamson ether synthesis is a widely used method for this transformation. dergipark.org.truni-regensburg.de This reaction involves the deprotonation of the phenol (B47542) with a base, such as sodium hydride, to form a phenoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an SN2 reaction to form an ether. dergipark.org.tr

This method allows for the introduction of a variety of alkyl or substituted alkyl groups at the phenolic position, leading to the synthesis of a range of alkoxy-iodobenzaldehydes. The choice of base and solvent is crucial for the success of the reaction, with systems like DBU/DMF being effective for the O-alkylation of similar iodinated phenols. uni-regensburg.de

Electrophilic Aromatic Substitution Patterns

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution, with the position of substitution being directed by the existing functional groups. au.dk The hydroxyl group is a strongly activating, ortho-, para-director. The aldehyde group is a deactivating, meta-director. The iodine atom is a deactivating, ortho-, para-director.

Considering the directing effects, the hydroxyl group's strong activating and directing influence will likely dominate. The positions ortho and para to the hydroxyl group are C6 and C4, respectively. The C6 position is already substituted with iodine. Therefore, electrophilic substitution is most likely to occur at the C4 position, which is para to the hydroxyl group and meta to the aldehyde group. Nitration of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) is known to yield a mixture of 3- and 5-nitro derivatives, indicating that substitution occurs at the positions ortho and para to the powerful hydroxyl directing group. organic-chemistry.org In the case of this compound, the C5 position is also a possibility, being ortho to the hydroxyl group. The use of blocking groups, such as a sulfonic acid group, can be employed to direct substitution to a specific position. harvard.edu

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in this compound provides a reactive handle for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of aryl-aryl bonds. oercommons.orgresearchgate.net This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with an organic halide or triflate in the presence of a palladium catalyst and a base. oercommons.orgresearchgate.net

Aryl iodides are particularly reactive substrates for the Suzuki-Miyaura coupling, making this compound an excellent candidate for this transformation. This reaction would allow for the introduction of a wide range of aryl and heteroaryl substituents at the C6 position of the benzaldehyde (B42025) ring. The general catalytic cycle involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. oercommons.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and functional group tolerance. nih.gov The hydroxyl group may also play a directing role in some cross-coupling reactions.

Ullmann-Type Coupling Reactions

The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, provides a powerful method for the formation of carbon-oxygen and carbon-carbon bonds. In the context of this compound, this reaction is particularly useful for the synthesis of diaryl ethers.

Classic Ullmann conditions often require harsh reaction environments with high temperatures (typically around 200 °C) and stoichiometric amounts of copper. nih.gov However, modern advancements have introduced milder conditions, often employing soluble copper catalysts supported by various ligands, making the reaction more amenable to complex molecules. nih.govwikipedia.org The general mechanism involves the formation of a copper(I) phenoxide, which then reacts with the aryl iodide.

A significant application of the Ullmann-type reaction involving a related iodo-phenol derivative is in the synthesis of complex natural products. For instance, the construction of the diaryl ether linkage in the antibiotic vancomycin (B549263) showcases the utility of this reaction. nih.gov While specific studies detailing the Ullmann coupling of this compound itself are not extensively reported in readily available literature, the reactivity of the iodo-substituted phenol moiety is analogous to substrates commonly used in these transformations. The electron-withdrawing nature of the aldehyde group can further activate the aryl iodide towards nucleophilic attack.

Table 1: General Conditions for Ullmann-Type Diaryl Ether Synthesis

| Component | Typical Reagents/Conditions | Role |

| Aryl Halide | Aryl Iodide (e.g., this compound) | Electrophile |

| Nucleophile | Phenol | Nucleophile |

| Catalyst | Copper(I) salts (e.g., CuI), Copper powder | Catalyst |

| Base | K₂CO₃, Cs₂CO₃, KOH | Deprotonation of phenol |

| Ligand (optional) | N,N-dimethylglycine, 1,10-phenanthroline | Accelerates reaction, improves yield |

| Solvent | DMF, Pyridine, Toluene | High-boiling polar solvent |

| Temperature | 90-210 °C | Provides activation energy |

Palladium-Catalyzed Annulation Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of complex cyclic structures through annulation processes. For substrates like this compound, the presence of the iodo group provides a handle for oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that can lead to the formation of new rings.

One relevant example is the palladium(II)-catalyzed carbocyclization of benzenecarbaldehydes with internal alkynes to produce 2,3-disubstituted indenones. nih.gov This process involves the C-H activation of the aldehyde, followed by insertion of the alkyne and subsequent cyclization. While this example involves C-H activation rather than a C-I bond, it highlights the utility of the benzaldehyde moiety in palladium-catalyzed cyclizations.

In a more direct analogy, palladium-catalyzed heteroannulation of o-iodobenzoic acids with terminal alkynes is a known method for synthesizing (Z)-3-alkylidenephthalides. This reaction demonstrates the direct involvement of the ortho-iodo and a carbonyl-containing group in a palladium-catalyzed cyclization with an alkyne. Given the structural similarity, this compound is a plausible substrate for similar palladium-catalyzed annulations with alkynes, which would lead to the formation of functionalized benzofurans or other heterocyclic systems. The general steps of such a catalytic cycle would involve:

Oxidative Addition: The aryl iodide (this compound) reacts with a Pd(0) complex to form an arylpalladium(II) intermediate.

Alkyne Insertion: The alkyne coordinates to the palladium center and inserts into the aryl-palladium bond.

Cyclization: The newly formed organopalladium species undergoes an intramolecular reaction, often involving the hydroxyl or aldehyde group, to form the new ring.

Reductive Elimination/β-Hydride Elimination: The final step regenerates the Pd(0) catalyst and releases the annulated product.

Exploitation of Iodine as a Leaving Group

The carbon-iodine bond in this compound is the most labile of the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the aryl iodide is enhanced by the presence of the electron-withdrawing aldehyde group, which can stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack.

While SNAr reactions on unactivated aryl halides are typically difficult, the presence of activating groups, such as a nitro group ortho or para to the halide, greatly facilitates the reaction. The aldehyde group in this compound, being moderately electron-withdrawing, can play a similar activating role, particularly for the iodide at the ortho position.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates, leading to the formation of N-aryl, O-aryl (as in the Ullmann reaction), and S-aryl products, respectively. The general mechanism for an SNAr reaction is a two-step addition-elimination process:

Addition: The nucleophile attacks the carbon atom bearing the iodine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate (Meisenheimer complex).

Elimination: The aromaticity is restored by the departure of the iodide leaving group.

Diverse Derivatization for Complex Molecular Architectures

The combination of reactive functional groups in this compound makes it a valuable starting material for the synthesis of more complex molecules, including natural products and their analogues. The aldehyde functionality can be readily transformed into a variety of other groups or used in condensation reactions, while the hydroxyl and iodo groups provide sites for further functionalization.

For example, the aldehyde can undergo Wittig reactions to form alkenes, reductive amination to produce amines, or oxidation to a carboxylic acid. The hydroxyl group can be alkylated or acylated to introduce further diversity. The iodo group, as previously discussed, is a key site for cross-coupling reactions.

The strategic, sequential manipulation of these functional groups allows for the construction of intricate molecular scaffolds. While specific total syntheses starting from this compound are not prominently documented in broad searches, its potential as a precursor is evident from the vast literature on the derivatization of substituted benzaldehydes in the synthesis of complex natural products. nih.gov The ability to build upon this trifunctional scaffold makes it a potentially powerful tool in synthetic organic chemistry.

Advanced Characterization Techniques for 2 Hydroxy 6 Iodobenzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous characterization of 2-Hydroxy-6-iodobenzaldehyde and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom, enabling the confirmation of the molecular structure.

Proton (¹H) NMR spectroscopy of this compound provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The chemical shifts (δ) of the protons are influenced by the electron-withdrawing effects of the iodine atom and the aldehyde group, as well as the electron-donating effect of the hydroxyl group.

In a typical ¹H NMR spectrum of this compound, the aldehydic proton is expected to appear as a singlet in the downfield region, generally between 9.5 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The hydroxyl proton often presents as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but typically appearing between 5 and 12 ppm.

The aromatic protons on the benzene (B151609) ring will exhibit characteristic splitting patterns and chemical shifts based on their positions relative to the substituents. The proton ortho to the aldehyde group and meta to the iodine and hydroxyl groups is expected to be the most deshielded of the aromatic protons. The proton meta to the aldehyde and ortho to the iodine would be next, followed by the proton meta to both the aldehyde and iodine and ortho to the hydroxyl group. For comparison, the aromatic protons of the parent compound, 2-hydroxybenzaldehyde (salicylaldehyde), typically appear in the range of 6.8 to 7.8 ppm. The introduction of the bulky and electronegative iodine atom at the 6-position is expected to further shift these resonances.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Related Compounds

| Compound | Functional Group | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| This compound | Aldehydic H | 9.5 - 10.5 |

| Aromatic H | 6.5 - 8.0 | |

| Hydroxyl H | 5.0 - 12.0 (variable) | |

| 2-Hydroxybenzaldehyde | Aldehydic H | ~9.85 |

| Aromatic H | 6.8 - 7.5 | |

| Hydroxyl H | ~11.0 | |

| 2-Iodobenzaldehyde | Aldehydic H | ~10.1 |

| Aromatic H | 7.2 - 8.0 |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon skeleton of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms they are bonded to.

The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of 190–200 ppm. The carbon atom bearing the hydroxyl group (C2) and the carbon atom bonded to the iodine (C6) will also show significant shifts. The C-OH carbon signal is expected around 155-165 ppm, while the C-I carbon signal will appear at a much lower field, generally between 80 and 100 ppm, due to the heavy atom effect of iodine. The remaining aromatic carbons will resonate in the typical aromatic region of 110–140 ppm. Predicted spectra for 2-hydroxybenzaldehyde show signals around 118 to 162 ppm for the aromatic carbons and approximately 197 ppm for the carbonyl carbon. hmdb.cahmdb.ca The substitution pattern on the benzene ring in this compound will lead to distinct chemical shifts for each of the six aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and a Related Compound

| Compound | Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| This compound | C=O | 190 - 200 |

| C-OH | 155 - 165 | |

| C-I | 80 - 100 | |

| Aromatic C | 110 - 140 | |

| 2-Hydroxybenzaldehyde | C=O | ~197 |

| C-OH | ~162 | |

| Aromatic C | 118 - 137 |

Vibrational Spectroscopy

Vibrational spectroscopy provides critical information about the functional groups present in a molecule by measuring the vibrational energies of the chemical bonds.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its principal functional groups. A broad absorption band is anticipated in the region of 3200–3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The sharpness and exact position of this band can be influenced by hydrogen bonding.

The aldehydic C-H stretch typically appears as two weak bands, one near 2850 cm⁻¹ and another near 2750 cm⁻¹. A strong, sharp absorption band for the carbonyl (C=O) stretching vibration of the aldehyde is expected in the range of 1650–1700 cm⁻¹. Conjugation with the aromatic ring typically shifts this band to a lower wavenumber compared to non-conjugated aldehydes. vscht.cz

The aromatic C-H stretching vibrations are generally observed as a group of weaker bands just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring give rise to characteristic absorptions in the 1450–1600 cm⁻¹ region. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹. For instance, the FT-IR spectrum of the related 2-hydroxybenzaldehyde shows a strong C=O stretch at around 1665 cm⁻¹ and a broad O-H stretch centered around 3180 cm⁻¹.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) |

| Aldehyde (-CHO) | C-H stretch | ~2850 and ~2750 |

| C=O stretch | 1650 - 1700 (strong) | |

| Aromatic Ring | C-H stretch | > 3000 |

| C=C stretch | 1450 - 1600 | |

| Carbon-Iodine (-I) | C-I stretch | < 600 |

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrational modes that result in a change in polarizability. For this compound, the Raman spectrum would be expected to show a strong band for the symmetric stretching of the aromatic ring, typically around 1000 cm⁻¹. The C=O stretching vibration of the aldehyde would also be Raman active, appearing in a similar region to the FT-IR absorption.

In studies of benzaldehyde (B42025), the C=O stretching mode is observed around 1700 cm⁻¹ in the Raman spectrum. Aromatic ring vibrations, including the ring breathing mode, are also prominent. The C-I bond is also expected to produce a Raman active stretching vibration at low frequencies. The analysis of Raman spectra of substituted benzaldehydes can provide insights into the effects of different functional groups on the vibrational modes of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. Typically, aromatic compounds exhibit two main absorption bands: the E-band (ethylenic) and the B-band (benzenoid), which arise from π → π* transitions.

For 2-hydroxybenzaldehyde, absorption maxima are observed around 255 nm and 325 nm in ethanol. nist.gov The presence of the iodine atom, a heavy halogen, may cause a bathochromic (red) shift in these absorption bands. The hydroxyl and aldehyde groups, acting as auxochromes and chromophores respectively, significantly influence the position and intensity of the absorption maxima. The electronic transitions in derivatives of this compound will be further modulated by the nature and position of additional substituents on the aromatic ring. For example, nitro-substituted hydroxybenzaldehydes show complex spectra with multiple absorption bands. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima for this compound in a Polar Solvent

| Electronic Transition | Expected Wavelength Range (λmax, nm) |

|---|---|

| π → π* (E-band) | 250 - 270 |

| π → π* (B-band) | 320 - 340 |

| n → π* | ~380 (weak) |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass Spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, MS provides the molecular weight and, through fragmentation patterns, valuable structural information. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which allows for the determination of the elemental formula of the compound and its fragments.

In a typical electron ionization (EI) mass spectrum of an aromatic aldehyde, common fragmentation pathways include the loss of a hydrogen atom ([M-H]⁺) and the loss of the formyl group ([M-CHO]⁺). For this compound (C₇H₅IO₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. The high mass accuracy of HRMS would confirm its elemental composition (calculated exact mass: 247.9334 Da). nih.govlgcstandards.com The presence of iodine is readily identified by its characteristic isotopic pattern.

Key fragmentation patterns observed in the mass spectrum of related hydroxybenzaldehydes can be extrapolated to predict the behavior of the this compound molecule.

Table 1: Predicted HRMS Data for this compound

| Ion Formula | Fragment Lost | Predicted m/z (Da) | Description |

|---|---|---|---|

| [C₇H₅IO₂]⁺ | - | 247.9334 | Molecular Ion |

| [C₇H₄IO₂]⁺ | H• | 246.9256 | Loss of a hydrogen radical |

| [C₆H₅IO]⁺ | CO | 219.9412 | Loss of carbon monoxide from [M-H]⁺ |

| [C₆H₄O]⁺ | I• | 127.0027 | Loss of an iodine radical |

Single-Crystal X-ray Diffraction for Structural Elucidation

Single-Crystal X-ray Diffraction (SCXRD) is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comunimi.it It provides definitive information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π–π stacking.

For this compound and its derivatives, obtaining a single crystal suitable for SCXRD analysis would allow for the unambiguous confirmation of its molecular structure. The analysis would reveal:

The planarity of the benzene ring.

The precise bond lengths of C-I, C-O, C=O, and C-C bonds.

The bond angles defining the molecular geometry.

The conformation of the aldehyde and hydroxyl groups relative to the ring and to each other.

The packing of molecules in the crystal lattice, governed by intermolecular forces.

In derivatives, such as Schiff bases or metal complexes formed from this compound, SCXRD can elucidate the coordination geometry around a metal center and confirm the stereochemistry of the resulting compound. rsc.orgresearchgate.netnih.gov

Table 2: Representative Crystallographic Data Parameters from SCXRD

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the unit cell. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |

| Bond Lengths (Å) | The distances between atomic nuclei, confirming connectivity. |

| Bond Angles (°) | The angles between adjacent bonds, defining molecular geometry. |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of materials and to study the decomposition processes.

When applied to materials synthesized using this compound, such as polymers or metal-organic frameworks (MOFs), TGA provides critical information about their operational temperature limits. A TGA thermogram plots mass percentage against temperature. A sharp decrease in mass indicates a decomposition event, while a gradual decrease may suggest the loss of solvent or a slower degradation process. For a derivative of this compound, the TGA curve would show the temperature at which the compound begins to decompose and the percentage of mass lost at each stage, providing insight into its thermal stability and the nature of its decomposition products.

Advanced Spectroscopic Methods for Material Analysis (e.g., XPS, EPR)

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. thermofisher.comcarleton.eduazom.com

For a material containing this compound, XPS analysis would provide:

Elemental Composition : The presence of Carbon (C), Oxygen (O), and Iodine (I) on the surface would be confirmed.

Chemical State Information : High-resolution scans of the C 1s, O 1s, and I 3d regions would reveal the different chemical environments of these atoms. For example, the C 1s spectrum could be deconvoluted to show peaks corresponding to C-C/C-H in the aromatic ring, C-O from the hydroxyl group, C=O from the aldehyde, and C-I bonds. Similarly, the O 1s spectrum would differentiate between the aldehyde and hydroxyl oxygen atoms. rsc.org

Table 3: Typical Binding Energy Ranges for Elements in this compound

| Element | Orbital | Chemical Group | Approximate Binding Energy (eV) |

|---|---|---|---|

| C | 1s | C-C, C-H | ~284.8 |

| C | 1s | C-I, C-O | ~286.0 - 286.5 |

| C | 1s | C=O | ~287.5 - 288.0 |

| O | 1s | C-OH | ~533.0 |

| O | 1s | C=O | ~531.5 |

Note: These are approximate values and can shift based on the specific chemical environment.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. nih.gov The compound this compound itself is diamagnetic (no unpaired electrons) and therefore EPR silent.

However, EPR becomes a powerful tool for studying derivatives or reactions involving this compound:

Metal Complexes : If this compound is used as a ligand to form a complex with a paramagnetic metal ion (e.g., Cu²⁺, Mn²⁺, Fe³⁺), EPR can provide detailed information about the metal's oxidation state and its coordination environment. researchgate.net

Radical Reactions : In studies of oxidative stress or polymerization, if a derivative of this compound forms a stable radical species, EPR can be used to detect and characterize this radical. srce.hrdu.edu The resulting spectrum's g-factor and hyperfine splitting patterns can help identify the radical's structure.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-hydroxy-5-iodobenzaldehyde (B156012) |

Computational and Theoretical Chemistry Studies of 2 Hydroxy 6 Iodobenzaldehyde

Density Functional Theory (DFT) and Ab Initio Calculations

DFT and ab initio methods are cornerstones of modern computational chemistry, used to solve the quantum mechanical equations that describe the electronic behavior of molecules. These calculations, typically performed using software packages like Gaussian, allow for the prediction of a wide range of molecular properties with a high degree of accuracy. For 2-hydroxy-6-iodobenzaldehyde, these calculations would be foundational to understanding its intrinsic characteristics.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule governs its chemical and physical properties. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting a molecule's reactivity.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally suggests higher chemical reactivity and lower kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the hydroxyl group, reflecting the electron-donating nature of these moieties. The LUMO is anticipated to be distributed over the carbonyl group and the aromatic ring, indicating these as the primary sites for nucleophilic attack. The iodine atom, being a large and polarizable halogen, would also influence the energies and distributions of these frontier orbitals.

Table 1: Predicted Frontier Molecular Orbital Properties for this compound (Note: The following values are illustrative and would need to be confirmed by specific DFT calculations.)

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.7 | Energy difference between HOMO and LUMO. |

Molecular Geometry Optimization and Conformational Analysis

Computational methods are used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This involves finding the minimum energy structure on the potential energy surface. For this compound, the geometry would be influenced by the steric and electronic effects of the hydroxyl, iodo, and aldehyde substituents on the benzene ring.

Conformational analysis would investigate the different spatial arrangements of the molecule that can be interconverted by rotation around single bonds. A key feature in this compound is the potential for an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the oxygen of the carbonyl group. This interaction would significantly stabilize a planar conformation of the molecule. DFT calculations would be able to predict the bond lengths, bond angles, and dihedral angles of the most stable conformer, as well as the energy barriers for rotation around the C-C and C-O single bonds.

Vibrational Frequency Prediction and Assignment

Theoretical vibrational analysis predicts the frequencies of the fundamental modes of molecular vibration. These calculated frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and assign spectral bands to specific vibrational motions.

For this compound, characteristic vibrational frequencies would include the O-H stretching of the hydroxyl group (which would be red-shifted if involved in an intramolecular hydrogen bond), the C=O stretching of the aldehyde group, C-C stretching modes of the aromatic ring, and C-I stretching. DFT calculations, often using the B3LYP functional, provide a reliable prediction of these frequencies, though a scaling factor is typically applied to improve agreement with experimental values.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are representative values and would require specific calculations for confirmation.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| O-H Stretch (H-bonded) | ~3200 | Stretching of the hydroxyl group hydrogen bond. |

| C-H Stretch (Aldehyde) | ~2850 | Stretching of the aldehyde C-H bond. |

| C=O Stretch | ~1650 | Stretching of the carbonyl double bond. |

| C-C Stretch (Aromatic) | 1400-1600 | Aromatic ring stretching modes. |

| C-I Stretch | ~600 | Stretching of the carbon-iodine bond. |

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution is fundamental to understanding intermolecular interactions and chemical reactivity. A Molecular Electrostatic Potential (MEP) map is a visual representation of this charge distribution.

On an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive electrostatic potential (typically colored blue) are electron-poor and are likely sites for nucleophilic attack. For this compound, the MEP map would be expected to show a negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, making them attractive sites for electrophiles. A positive potential would be expected around the hydrogen atom of the hydroxyl group.

Study of Non-Covalent Interactions within the Molecular Framework

Non-covalent interactions play a crucial role in determining the structure, stability, and function of molecules. In this compound, several types of non-covalent interactions are of interest.

Theoretical Prediction of Chemical Reactivity and Reaction Pathways

By analyzing the electronic properties derived from DFT calculations, the chemical reactivity of this compound can be predicted. The FMO analysis and MEP map provide key insights into where the molecule is most likely to react.

For example, the negative electrostatic potential on the carbonyl oxygen suggests it is a likely site for protonation or coordination to a Lewis acid. The LUMO distribution would indicate that the carbonyl carbon is a primary site for nucleophilic addition reactions. The aromatic ring can undergo electrophilic substitution, and the calculations could predict the most likely positions for such reactions based on the calculated charge distributions and the directing effects of the existing substituents. Computational chemistry can also be used to model the transition states and reaction pathways for specific chemical transformations, providing valuable information on reaction mechanisms and energy barriers.

Computational Design of Derivatives with Tailored Properties

The computational design of derivatives of this compound is a strategic approach to developing new molecules with specific, enhanced, or customized properties. This in silico process allows for the exploration of a wide chemical space to identify promising candidates before their actual synthesis, thereby saving time and resources. The core of this strategy involves modifying the parent structure of this compound and predicting the properties of the resulting analogues using computational chemistry methods.

The design process typically begins with identifying the desired properties to be tailored. These could range from altered electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to modified steric and conformational characteristics. For instance, derivatives could be designed to act as potential inhibitors for specific enzymes, such as tyrosinase, by modifying the functional groups on the benzaldehyde (B42025) scaffold to enhance binding affinity. researchgate.net

A general workflow for the computational design of this compound derivatives would involve:

Scaffold Modification: Introducing various functional groups at different positions on the aromatic ring or modifying the existing hydroxyl and aldehyde groups.

Geometry Optimization: Calculating the most stable three-dimensional structure of each designed derivative using methods like Density Functional Theory (DFT).

Property Prediction: Calculating key molecular descriptors and properties for the optimized structures. These can include electronic properties, lipophilicity, and reactivity descriptors.

Analysis and Selection: Analyzing the predicted properties to identify derivatives that exhibit the desired characteristics.

The following table illustrates a hypothetical set of designed derivatives and their predicted electronic properties, which are crucial for determining their chemical reactivity and spectroscopic behavior.

| Derivative | Modification | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Energy Gap (eV) |

|---|---|---|---|---|

| This compound (Parent) | - | -6.25 | -2.15 | 4.10 |

| Derivative A | Addition of -NO2 at C4 | -6.80 | -3.00 | 3.80 |

| Derivative B | Addition of -NH2 at C4 | -5.70 | -1.80 | 3.90 |

| Derivative C | Replacement of -I with -Br | -6.30 | -2.20 | 4.10 |

| Derivative D | Methylation of -OH group | -6.10 | -2.05 | 4.05 |

This table is for illustrative purposes to demonstrate the type of data generated in computational design studies. The values are not based on actual experimental or calculated data for these specific molecules.

Quantum Chemical Studies on Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)

Quantum chemical calculations are indispensable tools for predicting and interpreting the spectroscopic properties of molecules like this compound. These methods provide detailed insights into the relationship between the molecular structure and its spectral features.

NMR Chemical Shifts:

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with a high degree of accuracy using quantum chemical methods. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived. mdpi.com

For this compound, theoretical calculations would be crucial for assigning the signals in its NMR spectra, especially for the aromatic protons and carbons, which are influenced by the electronic effects of the hydroxyl, iodo, and aldehyde groups. The intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen is expected to cause a significant downfield shift for the hydroxyl proton resonance, a feature that can be accurately modeled by these computational methods. researchgate.net

The table below presents a hypothetical comparison between experimentally observed and theoretically calculated ¹H NMR chemical shifts for this compound, illustrating the typical accuracy of such predictions.

| Proton | Hypothetical Experimental Chemical Shift (ppm) | Hypothetical Calculated Chemical Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| -CHO | 10.30 | 10.25 | -0.05 |

| -OH | 11.50 | 11.40 | -0.10 |

| H3 | 7.50 | 7.45 | -0.05 |

| H4 | 6.90 | 6.88 | -0.02 |

| H5 | 7.60 | 7.55 | -0.05 |

This table is for illustrative purposes to demonstrate the comparison between experimental and calculated NMR data. The values are not based on actual experimental or calculated data for this compound.

UV-Vis Spectra:

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules in the ultraviolet-visible region. mdpi.com This approach can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For this compound, TD-DFT calculations can help in understanding the nature of the electronic transitions that give rise to its UV-Vis spectrum. The calculations can identify whether the transitions are of the nature of π → π* or n → π*, and which molecular orbitals are involved in these transitions. The influence of the iodo substituent and the intramolecular hydrogen bonding on the electronic spectrum can also be investigated through these theoretical studies.

The following table shows a hypothetical set of calculated UV-Vis absorption data for this compound.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 325 | 0.15 | HOMO -> LUMO | π -> π |

| 280 | 0.30 | HOMO-1 -> LUMO | π -> π |

| 250 | 0.05 | n -> π | n -> π |

This table is for illustrative purposes to demonstrate the type of data generated from TD-DFT calculations. The values are not based on actual calculated data for this compound.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Strategies for Regio- and Stereocontrol

The precise placement of substituents on the benzaldehyde (B42025) ring is critical for its function. The synthesis of the 2-hydroxy-6-iodo isomer, as opposed to other isomers like 2-hydroxy-5-iodobenzaldehyde (B156012) or 2-hydroxy-4-iodobenzaldehyde, presents a distinct challenge in regioselectivity. While methods exist, such as the demethylation of 2-iodo-6-methoxybenzaldehyde (B1504799) with boron tribromide, future research will focus on more direct, efficient, and sustainable synthetic routes.

Key areas for development include:

Directed Ortho-Metalation (DoM): Investigating advanced directing groups that can facilitate selective iodination at the C6 position of a protected salicylaldehyde (B1680747) derivative. This would offer a high degree of regiocontrol, avoiding the formation of isomeric byproducts.

Catalyst-Controlled Synthesis: The development of novel transition-metal or organocatalytic systems that can distinguish between the ortho positions (C2 vs. C6) of a phenol (B47542) derivative during formylation or iodination reactions. This approach could lead to one-pot syntheses from readily available precursors.

Flow Chemistry: Implementing continuous flow processes for the synthesis of 2-Hydroxy-6-iodobenzaldehyde. Flow reactors can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch methods.

The table below summarizes synthetic strategies for related iodinated hydroxybenzaldehydes, highlighting the importance of regiochemical control.

| Target Compound | General Strategy | Key Reagents | Primary Challenge |

|---|---|---|---|

| This compound | Demethylation of methoxy (B1213986) precursor | Boron tribromide, Dichloromethane (B109758) | Requires multi-step synthesis of the precursor |

| 2-Hydroxy-5-iodobenzaldehyde | Direct iodination of salicylaldehyde | Iodine, Iodic Acid | Directing effect of hydroxyl group favors C3 and C5 substitution |

| 2-Hydroxy-3-iodobenzaldehyde | Direct iodination of salicylaldehyde | Various iodinating agents | Controlling selectivity between the two ortho/para positions |

Future work will aim to develop synthetic methods that provide direct access to the 2,6-substitution pattern with high yields and minimal purification, thereby increasing the compound's accessibility for further applications.

Exploration of New Catalytic Applications

While this compound is not typically a catalyst itself, it is an ideal precursor for synthesizing complex ligands for catalysis. The combination of the salicylaldehyde moiety, perfect for forming Schiff bases (imines), and the iodine atom, which can participate in cross-coupling reactions, allows for the construction of novel, multifunctional ligand architectures.

Emerging trends in this area include:

Asymmetric Catalysis: Using this compound to synthesize chiral Schiff base ligands. These ligands, when complexed with metals like copper, titanium, or vanadium, could be explored as catalysts for a range of enantioselective reactions, including cyanohydrin formation, aldol (B89426) reactions, and Michael additions. The steric bulk of the iodine at the C6 position could play a crucial role in enhancing enantioselectivity.

Photoredox Catalysis: The heavy iodine atom can influence the photophysical properties of molecules (the "heavy-atom effect"), promoting intersystem crossing. Researchers may explore incorporating this moiety into ligands for photoredox catalysts, potentially enhancing the efficiency of light-driven chemical transformations.

The following table outlines potential catalytic applications for ligands derived from this compound.

| Ligand Type | Potential Catalytic Reaction | Role of this compound Core |

|---|---|---|

| Chiral Salen-type Ligands | Asymmetric Epoxidation | Provides a rigid, chiral environment around the metal center. |

| Phosphine-Imine Ligands | Suzuki-Miyaura Cross-Coupling | Combines a hard (imine) and soft (phosphine) donor for catalyst stability. |

| Pincer Ligands | Dehydrogenation Reactions | Creates a highly stable metal complex for challenging transformations. |

Integration into Smart Materials and Responsive Systems

The unique electronic and structural properties of the this compound scaffold make it an attractive candidate for incorporation into advanced materials that respond to external stimuli.

Future research directions include:

Chemosensors: Developing Schiff base derivatives that exhibit a colorimetric or fluorescent response upon binding to specific metal ions or anions. The hydroxyl and imine nitrogen atoms can form a specific binding pocket, and the electronic properties of the system can be modulated by the analyte, leading to a detectable signal. The iodine atom can be used as a handle to anchor the sensor molecule to a surface or polymer backbone.

Photochromic and Thermochromic Materials: Salicylaldehyde-derived Schiff bases are well-known for their ability to undergo reversible color changes in response to light (photochromism) or heat (thermochromism). Research will focus on how the sterically bulky and electron-withdrawing iodine atom at the C6 position influences these properties, potentially leading to materials with faster switching speeds, improved fatigue resistance, or different color palettes.

Luminescent Materials: The heavy iodine atom can enhance phosphorescence. By incorporating this molecule into metal-organic frameworks (MOFs) or coordination polymers, it may be possible to create novel materials that exhibit room-temperature phosphorescence, with potential applications in organic light-emitting diodes (OLEDs), bio-imaging, and anti-counterfeiting technologies.

Advanced Spectroscopic and Computational Approaches for Mechanistic Insights

To guide the development of new synthetic methods and applications, a deep understanding of the structure, bonding, and reactivity of this compound and its derivatives is essential. Advanced analytical and theoretical tools will be indispensable. rsc.org

Advanced Spectroscopy: While standard techniques like NMR and IR are routine, future studies will employ more sophisticated methods. researchgate.net Two-dimensional NMR techniques (COSY, HMBC, HSQC) will be used to unambiguously assign the structure of complex derivatives. Solid-state NMR and X-ray crystallography will provide crucial insights into the packing and non-covalent interactions of these molecules in the solid state.

Computational Chemistry: Theoretical calculations are becoming increasingly powerful for predicting reaction outcomes and understanding mechanisms. researchgate.net Density Functional Theory (DFT) will be used to model the transition states of synthetic reactions, helping to rationalize and improve regioselectivity. escholarship.org Time-dependent DFT (TD-DFT) can predict the spectroscopic properties of derivatives, aiding in the design of new sensors and photoresponsive materials. Ab initio molecular dynamics (AIMD) simulations can provide insights into the dynamic behavior of these molecules in solution, which is critical for understanding complex catalytic cycles. escholarship.org

The table below details the advanced methods and the specific insights they can provide.

| Technique | Type | Potential Insights for this compound |

|---|---|---|

| X-ray Crystallography | Spectroscopic | Precise 3D structure, bond lengths/angles, intermolecular interactions. |

| 2D NMR Spectroscopy | Spectroscopic | Unambiguous structural confirmation of complex derivatives. |

| Density Functional Theory (DFT) | Computational | Reaction pathway energetics, transition state analysis, prediction of reactivity. researchgate.net |

| Time-Dependent DFT (TD-DFT) | Computational | Prediction of UV-Vis absorption, fluorescence, and phosphorescence spectra. |

By leveraging these advanced approaches, researchers can move beyond trial-and-error experimentation toward the rational design of new syntheses, catalysts, and materials based on the this compound platform.

Q & A

Q. What are the established protocols for synthesizing 2-Hydroxy-6-iodobenzaldehyde, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves iodination of 2-hydroxybenzaldehyde derivatives. A one-step approach using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) is common . Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis and HPLC (>98% purity threshold recommended for research use) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify aromatic proton environments and iodine’s electron-withdrawing effects (e.g., downfield shifts for aldehyde and phenolic protons) .

- IR : Confirm aldehyde (C=O stretch ~1680 cm) and phenolic O–H (~3200 cm) functional groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H] and isotopic patterns from iodine (I, 100% abundance) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Storage : Keep in amber glass vials at 2–8°C under inert gas (argon/nitrogen) to prevent degradation.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (vermiculite) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Isotopic Labeling : Substitute I with I to track reaction pathways via radiochemical analysis.

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electron density distribution and transition states for Suzuki-Miyaura couplings .

- Kinetic Studies : Monitor reaction rates under varying temperatures and catalysts (e.g., Pd(PPh)) to identify rate-determining steps .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Compare studies for variability in assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC values may arise from differences in MTT assay protocols .

- Dose-Response Validation : Replicate experiments using standardized controls (e.g., doxorubicin as a positive control) and statistical tests (ANOVA, p < 0.05) .

- Structural Confirmation : Verify derivative purity and stereochemistry, as impurities may skew bioactivity results .

Q. What strategies enable interdisciplinary applications of this compound in materials science?

- Methodological Answer :

- Coordination Chemistry : Screen metal-binding affinity (e.g., Cu, Fe) via UV-Vis titration and Job’s plot analysis to design metal-organic frameworks (MOFs) .

- Photophysical Studies : Characterize fluorescence quenching/enhancement in solvent-dependent studies (e.g., DMSO vs. water) for sensor development .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (10°C/min under N) to evaluate suitability for high-temperature applications .

Data Presentation and Reproducibility

Q. How should raw and processed data be documented to ensure reproducibility?

- Methodological Answer :

- Raw Data : Archive NMR/FTIR spectra, chromatograms, and crystallographic data (CCDC numbers) in supplementary materials. Use platforms like Zenodo for public access .

- Processing : Report normalization methods (e.g., internal standards for HPLC) and software (e.g., MestReNova for NMR).

- Uncertainty Analysis : Include error margins (e.g., ±SD in triplicate experiments) and instrument calibration details .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.